molecular formula C18H21NO4 B1264217 (3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

Cat. No. B1264217
M. Wt: 315.4 g/mol
InChI Key: YMNCVRSYJBNGLD-UQJFVLDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semisynthetic derivative of harringtonine that acts as a protein synthesis inhibitor and induces APOPTOSIS in tumor cells. It is used in the treatment of MYELOID LEUKEMIA, CHRONIC.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Zubarev et al. (2001) focused on synthesizing novel tetrazole-containing macrocycles related to the compound of interest. They successfully synthesized two isomeric crown-like macrocycles and analyzed their crystal structures, revealing different symmetries and conformations in the crystalline state Zubarev et al., 2001.

Pharmacological Applications

  • Crawley et al. (1992) researched the methoxytetrahydropyrans series, including compounds structurally similar to the specified chemical. They investigated their use as selective and orally potent 5-lipoxygenase inhibitors, demonstrating significant in vitro and in vivo inhibitory effects Crawley et al., 1992.

Antiproliferative Activities

  • Kiss et al. (2019) explored the synthesis of isomers of 3-methoxy and 3-benzyloxyestra-1,3,5(10)-trien-17-ols and their antiproliferative activities. They determined these compounds' activities on various human cancer cell lines, offering insights into potential cancer therapy applications Kiss et al., 2019.

Electrochemical Properties

  • Gahan et al. (1985) studied the electrochemistry of macrobicyclic mixed nitrogen-sulfur donor complexes of cobalt(III), providing valuable insights into the electrochemical behaviors of such compounds, which could be relevant for understanding the electrochemical properties of the compound Gahan et al., 1985.

Antiviral and Antifungal Activities

  • Wu et al. (2015) isolated novel cytotoxic and antifungal constituents from endophytic fungi, demonstrating their efficacy against various pathogens and human cancer cell lines. This suggests potential antiviral and antifungal applications for structurally similar compounds Wu et al., 2015.

Inhibitory Effects on Multidrug Resistance

  • Hyafil et al. (1993) investigated the inhibitory effects of GF120918, an acridonecarboxamide derivative, on multidrug resistance. Their findings could be relevant to understanding how structurally similar compounds might interact with drug resistance mechanisms Hyafil et al., 1993.

properties

Product Name

(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(3R,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17-,18+/m0/s1

InChI Key

YMNCVRSYJBNGLD-UQJFVLDMSA-N

Isomeric SMILES

COC1=C[C@@]23CCCN2CCC4=CC5=C(C=C4C3[C@H]1O)OCO5

SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Pictograms

Irritant

synonyms

Ceflatonin
cephalotaxine
homoharringtonine
Homoharringtonine (3(R))-isomer
Omacetaxine
omacetaxine mepesuccinate
Synribo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Reactant of Route 2
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Reactant of Route 3
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Reactant of Route 4
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Reactant of Route 5
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Reactant of Route 6
(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

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